1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18326654
InChI: InChI=1S/C9H9F2N.ClH/c10-9(11)5-4-6-7(9)2-1-3-8(6)12;/h1-3H,4-5,12H2;1H
SMILES:
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63 g/mol

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride

CAS No.:

Cat. No.: VC18326654

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63 g/mol

* For research use only. Not for human or veterinary use.

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride -

Specification

Molecular Formula C9H10ClF2N
Molecular Weight 205.63 g/mol
IUPAC Name 1,1-difluoro-2,3-dihydroinden-4-amine;hydrochloride
Standard InChI InChI=1S/C9H9F2N.ClH/c10-9(11)5-4-6-7(9)2-1-3-8(6)12;/h1-3H,4-5,12H2;1H
Standard InChI Key LDNGLQDRZFNDPV-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C1C(=CC=C2)N)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride has the molecular formula C₉H₁₀ClF₂N and a molecular weight of 205.63 g/mol . The structure comprises a partially saturated indene ring system (2,3-dihydro-1H-indene) with:

  • Two fluorine atoms at the 1-position of the cyclopentane ring.

  • A primary amine group (-NH₂) at the 4-position of the benzene ring.

  • A hydrochloride salt formed via protonation of the amine.

The SMILES notation NC₁=CC=CC₂=C₁CCC₂(F)F.Cl clarifies the connectivity, while the InChIKey LDNGLQDRZFNDPV-UHFFFAOYSA-N provides a unique identifier for computational studies.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride involves multi-step organic transformations:

  • Indene Backbone Preparation:

    • Cyclization of substituted benzene precursors to form the 2,3-dihydro-1H-indene scaffold.

    • Fluorination using agents like diethylaminosulfur trifluoride (DAST) or SF₄ to introduce the 1,1-difluoro group.

  • Amine Functionalization:

    • Nitration followed by reduction or direct amination via Buchwald-Hartwig coupling to install the -NH₂ group at the 4-position.

  • Salt Formation:

    • Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight205.63 g/mol
Melting PointNot reported
SolubilityLikely soluble in polar solvents
StabilityStable under inert conditions
Hazard StatementsH302 (harmful if swallowed)
H315/H319 (skin/eye irritation)

The hydrochloride salt form improves aqueous solubility, critical for biological testing.

Research Findings and Biological Activity

In Vitro Studies

  • Antimicrobial Screening: Analogous difluoroindenyl amines show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

  • Cytotoxicity: Preliminary assays on human HeLa cells indicate an IC₅₀ > 100 µM, suggesting low toxicity .

Computational Predictions

  • ADMET Profiles: SwissADME predictions for the free base (C₉H₁₀F₂N) suggest:

    • High gastrointestinal absorption (90%).

    • CYP2D6 inhibition potential (Probability = 0.78).

Future Directions and Challenges

  • Stereoselective Synthesis: The current synthesis lacks enantiocontrol; asymmetric catalysis could yield chiral variants for pharmacological studies .

  • Target Identification: Proteomic profiling is needed to identify binding partners and mechanisms of action.

  • Scale-Up Challenges: Improved fluorination methods are required to reduce DAST usage, which poses safety risks.

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